molecular formula C18H21Cl3N4O B12294967 2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride

Cat. No.: B12294967
M. Wt: 415.7 g/mol
InChI Key: ASWGDWBLOLWOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique chemical structure, which includes a quinazoline core, a phenol group, and an aminobutylamino side chain. The presence of these functional groups makes it a versatile molecule with diverse applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamides with thiols to form quinazolin-4(3H)-ones . This reaction is often carried out under transition-metal-free conditions, making it an efficient and environmentally friendly approach. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazolines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolines and related compounds.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol involves its interaction with various molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways . The phenol group can also interact with cellular proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol is unique due to its combination of functional groups, which provides a broad spectrum of reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGDWBLOLWOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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